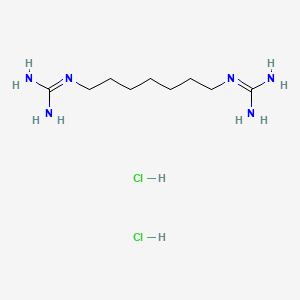
N-(7-carbamimidamidoheptyl)guanidine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(7-carbamimidamidoheptyl)guanidine dihydrochloride is a chemical compound with the molecular formula C9H22N6. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used as a reference standard in pharmaceutical testing due to its high purity and stability .
准备方法
The synthesis of N-(7-carbamimidamidoheptyl)guanidine dihydrochloride involves several steps. One common method includes the reaction of heptylamine with cyanamide to form N-(7-carbamimidamidoheptyl)guanidine, which is then converted to its dihydrochloride salt by treatment with hydrochloric acid. The reaction conditions typically involve controlled temperatures and pH levels to ensure high yield and purity .
Industrial production methods often involve large-scale synthesis using automated reactors and continuous flow processes to maintain consistency and efficiency. These methods are designed to produce the compound in bulk quantities while adhering to strict quality control standards .
化学反应分析
N-(7-carbamimidamidoheptyl)guanidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
N-(7-carbamimidamidoheptyl)guanidine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a reference standard in analytical chemistry.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and molecular interactions.
Medicine: It is studied for its potential therapeutic applications, including its role as an antimicrobial agent and its effects on specific biological pathways.
作用机制
The mechanism of action of N-(7-carbamimidamidoheptyl)guanidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. These interactions can influence cellular processes such as signal transduction, gene expression, and metabolic pathways .
相似化合物的比较
N-(7-carbamimidamidoheptyl)guanidine dihydrochloride can be compared with other similar compounds, such as:
- N-(6-carbamimidamidohexyl)guanidine dihydrochloride
- N-(8-carbamimidamidooctyl)guanidine dihydrochloride
- N-(7-carbamimidamidoheptyl)thiourea dihydrochloride
These compounds share similar structural features but differ in their chain length or functional groups. The uniqueness of this compound lies in its specific chain length and guanidine functionality, which contribute to its distinct chemical and biological properties .
属性
IUPAC Name |
2-[7-(diaminomethylideneamino)heptyl]guanidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N6.2ClH/c10-8(11)14-6-4-2-1-3-5-7-15-9(12)13;;/h1-7H2,(H4,10,11,14)(H4,12,13,15);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSDMMIECVGKGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=C(N)N)CCCN=C(N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24Cl2N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-N-(4-isopropylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2623234.png)
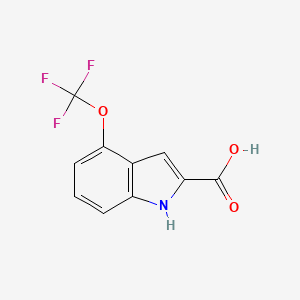
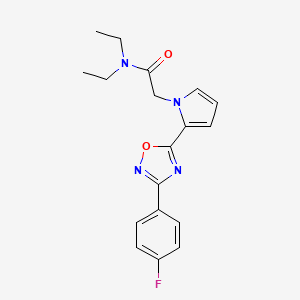
![1-(4,5-Dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2623237.png)
![{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2623238.png)
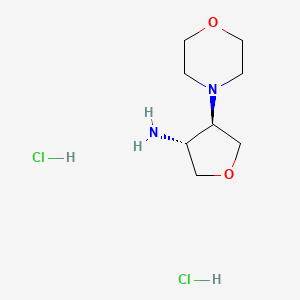
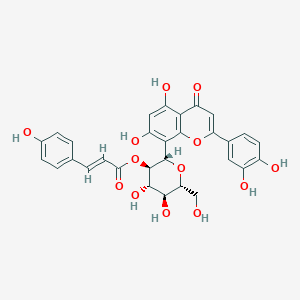
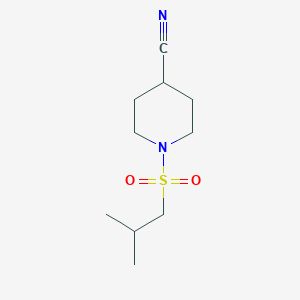
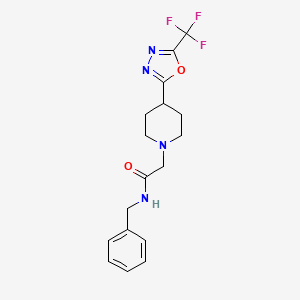
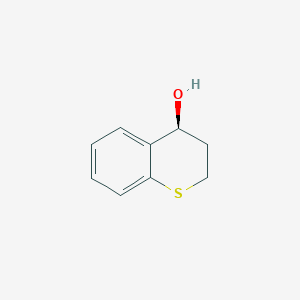
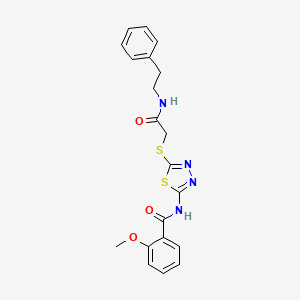
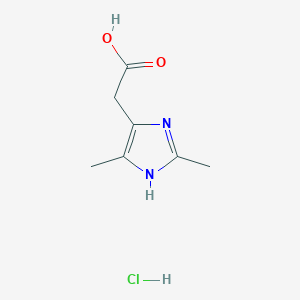
![4-(6-((4-fluoro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2623255.png)
